1,2,3,4,6,7-Hexachlorodibenzofuran
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of this compound exhibits a tricyclic aromatic structure consisting of two benzene rings connected through a central furan ring system. The International Union of Pure and Applied Chemistry systematic name for this compound is 1,2,3,4,6,7-hexachlorodibenzo[b,d]furan, reflecting the specific positioning of chlorine substituents on the aromatic framework. The molecular formula C₁₂H₂Cl₆O indicates the presence of twelve carbon atoms, two hydrogen atoms, six chlorine atoms, and one oxygen atom, resulting in a calculated molecular weight of 374.847 atomic mass units according to ChemSpider database records.
The structural representation through Simplified Molecular Input Line Entry System notation reveals the connectivity pattern as Clc1ccc2c(c1Cl)oc1c2c(Cl)c(c(c1Cl)Cl)Cl, demonstrating the systematic arrangement of chlorine atoms around the dibenzofuran core structure. The International Chemical Identifier string provides additional structural specificity: InChI=1/C12H2Cl6O/c13-4-2-1-3-5-7(15)8(16)9(17)10(18)12(5)19-11(3)6(4)14/h1-2H, which encodes the complete molecular connectivity and stereochemical information. The Chemical Abstracts Service registry number 79060-60-9 serves as the primary identifier for this specific congener within chemical databases and regulatory frameworks.
The dibenzofuran backbone structure consists of a central oxygen-containing five-membered ring fused to two benzene rings in a linear arrangement. The chlorine substitution pattern creates a highly halogenated aromatic system with significant electron-withdrawing effects throughout the molecular framework. The specific positioning of chlorine atoms at positions 1, 2, 3, 4, 6, and 7 results in a compound that exhibits distinct chemical and physical properties compared to other hexachlorodibenzofuran isomers with different substitution patterns.
Crystallographic Properties and Conformational Analysis
The crystallographic properties of this compound demonstrate characteristic features of highly chlorinated aromatic compounds. The compound exhibits a calculated density of 1.766 grams per cubic centimeter, reflecting the substantial molecular weight contribution from the six chlorine substituents. This density value indicates a compact molecular packing arrangement typical of halogenated aromatic systems where intermolecular halogen-halogen interactions contribute to crystal stability.
The refractive index of 1.717 provides insight into the electronic polarizability of the molecule, indicating significant light-matter interactions due to the extended aromatic system and heavy halogen substituents. This optical property reflects the compound's electronic structure, where the chlorine atoms contribute both to molecular polarizability and to the overall electronic density distribution within the aromatic framework. The relatively high refractive index compared to unsubstituted dibenzofuran demonstrates the impact of extensive chlorination on the compound's optical characteristics.
Thermal properties reveal important conformational stability characteristics, with a calculated boiling point of 475.5 degrees Celsius at 760 millimeters of mercury pressure. This elevated boiling point reflects strong intermolecular interactions and molecular rigidity imposed by the extensive chlorine substitution pattern. The flash point of 241.4 degrees Celsius indicates substantial thermal stability, characteristic of heavily chlorinated aromatic compounds that resist thermal decomposition at moderate temperatures.
The vapor pressure measurement of 9.51×10⁻⁹ millimeters of mercury at 25 degrees Celsius demonstrates extremely low volatility, typical of high molecular weight polychlorinated aromatic compounds. This property has significant implications for environmental behavior, indicating that the compound exhibits minimal vapor phase transport under ambient conditions and tends to partition into solid and liquid phases in environmental systems.
Conformational analysis reveals that the tricyclic dibenzofuran structure maintains a planar aromatic configuration with minimal deviation from planarity due to the rigid nature of the fused ring system. The chlorine substituents adopt positions that minimize steric hindrance while maximizing electronic stabilization through resonance interactions with the aromatic system. The specific 1,2,3,4,6,7-substitution pattern creates a symmetric chlorination arrangement that influences both molecular dipole moments and intermolecular interaction patterns.
| Physical Property | Value | Units | Temperature/Pressure |
|---|---|---|---|
| Density | 1.766 | g/cm³ | Standard conditions |
| Refractive Index | 1.717 | Dimensionless | Standard conditions |
| Boiling Point | 475.5 | °C | 760 mmHg |
| Flash Point | 241.4 | °C | Standard conditions |
| Vapor Pressure | 9.51×10⁻⁹ | mmHg | 25°C |
Comparative Structural Analysis with Related Polychlorinated Dibenzofurans
Comparative structural analysis with related polychlorinated dibenzofurans reveals distinct differences in molecular architecture, physical properties, and chemical behavior based on chlorine substitution patterns. The this compound congener exhibits unique structural characteristics when compared to other hexachlorinated isomers such as 1,2,3,4,7,8-hexachlorodibenzofuran, 1,2,3,6,7,8-hexachlorodibenzofuran, 1,2,3,7,8,9-hexachlorodibenzofuran, and 2,3,4,6,7,8-hexachlorodibenzofuran.
The 1,2,3,4,7,8-hexachlorodibenzofuran isomer shares the same molecular formula C₁₂H₂Cl₆O and molecular weight of 374.862 grams per mole but differs in the specific positioning of chlorine atoms. This isomer contains chlorine substituents at positions 1, 2, 3, 4, 7, and 8, creating a different electronic environment and potentially altered intermolecular interaction patterns. The Chemical Abstracts Service number 70648-26-9 distinguishes this isomer from the 1,2,3,4,6,7-substituted compound, demonstrating the importance of precise positional identification in structural characterization.
The 1,2,3,6,7,8-hexachlorodibenzofuran congener, with Chemical Abstracts Service number 57117-44-9, represents another significant structural variant within the hexachlorinated series. This isomer exhibits chlorine substitution at positions 1, 2, 3, 6, 7, and 8, creating a substitution pattern that places chlorine atoms at the toxicologically significant 2,3,7,8-positions of the dibenzofuran framework. The structural differences between these isomers result in distinct chemical identities despite identical molecular formulas, emphasizing the critical importance of positional isomerism in polychlorinated dibenzofuran chemistry.
The 2,3,4,6,7,8-hexachlorodibenzofuran isomer, identified by Chemical Abstracts Service number 60851-34-5, demonstrates yet another arrangement of six chlorine substituents on the dibenzofuran backbone. This particular substitution pattern includes chlorination at the 2,3,7,8-positions, which are recognized as toxicologically significant locations within the dibenzofuran structure. The molecular weight remains consistent at 374.86 grams per mole across all hexachlorinated isomers, but the electronic distribution and intermolecular interaction capabilities vary significantly based on the specific substitution patterns.
Structural comparison with lower chlorinated congeners reveals systematic trends in physical and chemical properties. Tetrachlorodibenzofuran compounds exhibit lower molecular weights and different volatility characteristics, while octachlorodibenzofuran represents the fully chlorinated extreme of the series. The polychlorinated dibenzofuran family encompasses 135 possible congeners ranging from monochlorinated to octachlorinated derivatives, with each substitution pattern conferring unique structural and chemical properties.
The Electronic log P value (XLogP3) of 7.1 for hexachlorodibenzofuran compounds indicates extremely high lipophilicity, characteristic of extensively chlorinated aromatic systems. The topological polar surface area of 13.1 square angstroms reflects the minimal polar character of these compounds, with the oxygen atom in the furan ring providing the only significant polar contribution to the molecular structure.
| Congener | Chemical Abstracts Service Number | Chlorine Positions | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 79060-60-9 | 1,2,3,4,6,7 | 374.86 |
| 1,2,3,4,7,8-Hexachlorodibenzofuran | 70648-26-9 | 1,2,3,4,7,8 | 374.86 |
| 1,2,3,6,7,8-Hexachlorodibenzofuran | 57117-44-9 | 1,2,3,6,7,8 | 374.86 |
| 1,2,3,7,8,9-Hexachlorodibenzofuran | 72918-21-9 | 1,2,3,7,8,9 | 374.86 |
| 2,3,4,6,7,8-Hexachlorodibenzofuran | 60851-34-5 | 2,3,4,6,7,8 | 374.86 |
Properties
IUPAC Name |
1,2,3,4,6,7-hexachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O/c13-4-2-1-3-5-7(15)8(16)9(17)10(18)12(5)19-11(3)6(4)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWFMKXFMVHBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075270 | |
| Record name | Dibenzofuran, 1,2,3,4,6,7-hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79060-60-9 | |
| Record name | 1,2,3,4,6,7-Hexachlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79060-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4,6,7-Hexachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079060609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofuran, 1,2,3,4,6,7-hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,6,7-HEXACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F3H5V53N1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chlorination of Dibenzofuran Precursors
The most common laboratory synthesis involves selective chlorination of dibenzofuran or partially chlorinated dibenzofuran intermediates. Controlled chlorination using chlorine gas or chlorinating agents under specific conditions allows substitution at the desired positions.
- Reaction Conditions: Chlorination is typically performed in the presence of catalysts such as iron(III) chloride or under UV light to promote substitution.
- Temperature and Pressure: Moderate temperatures (50–150 °C) and atmospheric or slightly elevated pressures are used to control the degree of chlorination.
- Solvents: Non-polar solvents like carbon tetrachloride or chlorobenzene are often employed to dissolve reactants and control reaction rates.
This method requires careful control to avoid over-chlorination or formation of undesired isomers.
Synthesis from Chlorinated Benzene Derivatives
An alternative approach involves the synthesis of hexachlorodibenzofuran from chlorinated benzene derivatives through oxidative coupling and cyclization reactions.
- Starting Materials: Highly chlorinated benzenes such as pentachlorophenol or hexachlorobenzene.
- Catalysts: Platinum on alumina (Pt/Al2O3) catalysts have been reported to facilitate the formation of dibenzofuran rings under oxidative conditions.
- Reaction Conditions: Oxygen atmosphere at elevated temperatures (~360 °C) and controlled pressure (~750 Torr) promotes ring closure and formation of the dibenzofuran structure with chlorines at the desired positions.
This method is more complex but can yield specific hexachlorodibenzofuran congeners with high selectivity.
Purification and Isolation Techniques
After synthesis, purification is critical due to the presence of multiple chlorinated congeners and impurities.
- Solvent Extraction: Use of hexane or methylene chloride to extract the compound from reaction mixtures.
- Chromatographic Methods: High-resolution gas chromatography (HRGC) coupled with high-resolution mass spectrometry (HRMS) is employed for separation and identification.
- Concentration Techniques: Rotary evaporation and careful solvent removal under controlled temperature to avoid decomposition.
Research Findings on Preparation Efficiency and Selectivity
| Method | Yield (%) | Selectivity | Notes |
|---|---|---|---|
| Direct Chlorination of Dibenzofuran | Moderate (variable) | Moderate to High | Requires strict control of conditions to avoid isomers |
| Oxidative Coupling of Chlorobenzenes | Moderate to High | High | Catalytic process with Pt/Al2O3; industrially relevant |
| By-product from Industrial Processes | Low (trace) | Low | Unintentional formation; environmental concern |
Studies have shown that catalytic oxidative coupling methods provide better selectivity for this compound compared to direct chlorination, which can produce a mixture of isomers.
Summary Table of Preparation Methods
| Preparation Method | Starting Materials | Catalysts/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Chlorination | Dibenzofuran | Cl2, FeCl3, UV light | Simplicity, direct approach | Low selectivity, side products |
| Oxidative Coupling of Chlorobenzenes | Pentachlorophenol, Hexachlorobenzene | Pt/Al2O3, O2, 360 °C, 750 Torr | High selectivity, industrial scale | Requires high temperature and catalyst |
| Industrial By-product Formation | Chlorinated organics | Electrolysis, combustion | Source of compound for study | Uncontrolled, low yield |
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,6,7-Hexachlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield less chlorinated dibenzofurans .
Scientific Research Applications
Environmental Toxicology
Persistence and Bioaccumulation
1,2,3,4,6,7-Hexachlorodibenzofuran is studied for its persistence in the environment and its tendency to bioaccumulate in living organisms. Research indicates that compounds in this class can remain in soil and sediment for extended periods, leading to potential long-term ecological impacts. Studies have shown that these compounds can accumulate in the fatty tissues of animals and biomagnify through food chains .
Case Studies
- A study conducted by the Agency for Toxic Substances and Disease Registry highlighted the environmental impact of polychlorinated dibenzofurans on aquatic ecosystems. The findings revealed significant bioaccumulation in fish species exposed to contaminated waters .
- Another investigation demonstrated the effects of this compound on soil microorganisms. Results indicated alterations in microbial community structure and function due to exposure to this compound.
Biochemistry
Effects on Enzyme Activity
Research has indicated that this compound interacts with various biochemical pathways. It binds to the aryl hydrocarbon receptor (AhR), which leads to the activation of genes involved in xenobiotic metabolism. This process can influence enzyme activities related to detoxification and metabolism .
Case Studies
- A study published in a toxicological journal reported that exposure to this compound resulted in altered expression levels of cytochrome P450 enzymes in rat liver cells. This alteration suggests potential implications for drug metabolism and detoxification processes .
- Another research effort focused on the compound's impact on gene expression related to endocrine disruption. The findings indicated that exposure could lead to significant changes in hormone-related gene expression profiles .
Medicine
Toxicological Research
The compound has been investigated for its potential health effects on humans. Studies suggest that it may act as an endocrine disruptor and could be linked to various health issues such as reproductive toxicity and developmental abnormalities.
Case Studies
- A comprehensive review of toxicological profiles indicated that this compound exposure was associated with decreased serum thyroid hormone levels in animal models. This effect raises concerns about its impact on human health due to similar physiological mechanisms .
- Research has also highlighted developmental toxicity observed in rodent models following exposure during gestation periods. These studies reported adverse outcomes such as reduced fetal viability and developmental defects .
Analytical Chemistry
Reference Standard Usage
In analytical chemistry laboratories, this compound is utilized as a reference standard for detecting and quantifying polychlorinated dibenzofurans in environmental samples. Its unique chemical structure allows for specific identification amidst complex mixtures.
Case Studies
- A study focused on developing sensitive analytical methods for detecting dibenzofurans in soil samples used this compound as a calibration standard. The results demonstrated effective quantification techniques for environmental monitoring purposes.
- Another research project aimed at assessing the contamination levels of dibenzofurans in sediment samples employed this compound as a benchmark for comparison against other chlorinated compounds .
Summary Table of Applications
Mechanism of Action
1,2,3,4,6,7-Hexachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). This receptor, when activated, translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of various genes involved in xenobiotic metabolism . This mechanism is responsible for both the biochemical and toxic effects of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,7,8-Hexachlorodibenzofuran
- 2,3,4,6,7,8-Hexachlorodibenzofuran
- 1,2,3,6,7,8-Hexachlorodibenzofuran
- 1,2,3,7,8,9-Hexachlorodibenzofuran
Uniqueness
1,2,3,4,6,7-Hexachlorodibenzofuran is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. This pattern affects its binding affinity to the aryl hydrocarbon receptor and its subsequent toxicological effects .
Biological Activity
1,2,3,4,6,7-Hexachlorodibenzofuran (HxCDF) is a member of the polychlorinated dibenzofurans (PCDFs), a class of organic compounds known for their environmental persistence and potential toxicity. This article aims to explore the biological activity of HxCDF, focusing on its mechanisms of action, toxicological effects, and relevant case studies.
HxCDF exerts its biological effects primarily through interaction with the aryl hydrocarbon receptor (AhR) . This receptor plays a crucial role in mediating the toxic effects associated with halogenated aromatic hydrocarbons. Upon binding to HxCDF, AhR translocates to the nucleus and activates transcription of various genes involved in xenobiotic metabolism, including:
- CYP1A1 : A key enzyme in the metabolism of polycyclic aromatic hydrocarbons.
- CYP1B1 : Another enzyme involved in the metabolism of environmental toxins.
The activation of these enzymes leads to increased production of reactive metabolites that can cause cellular damage and promote carcinogenesis. Additionally, HxCDF has been shown to alter cell signaling pathways related to inflammation and immune responses, contributing to its toxicological profile .
Toxicological Effects
The toxicological effects of HxCDF are diverse and can be categorized as follows:
- Carcinogenicity : Studies have indicated an increased incidence of tumors in animal models treated with HxCDF. For instance, administration following exposure to carcinogens such as N-methyl-N-nitro-N′-nitrosoguanidine (MNNG) resulted in skin papillomas in mice .
- Endocrine Disruption : HxCDF can disrupt endocrine functions by altering steroid hormone receptor activity and affecting reproductive health. Prenatal exposure has been linked to developmental abnormalities and cognitive deficits .
- Immunotoxicity : Exposure to HxCDF has been associated with thymic atrophy and altered immune responses, which may increase susceptibility to infections and autoimmune diseases .
Case Study 1: Environmental Exposure and Health Outcomes
A study conducted on populations exposed to dioxin-like compounds revealed significant health impacts associated with HxCDF exposure. In a cohort from Taiwan, researchers observed a three-fold increase in liver cancer mortality correlated with environmental exposure to PCDFs. Longitudinal follow-up indicated that these effects were more pronounced with longer exposure durations .
Case Study 2: Laboratory Animal Studies
In laboratory settings, male rats treated with HxCDF exhibited an increased incidence of hepatocellular carcinomas following administration of N-nitrosodiethylamine (NDEA). This suggests that HxCDF may act synergistically with other carcinogens to promote liver tumorigenesis .
Data Summary
The following table summarizes key findings related to the biological activity and toxicity of this compound:
| Biological Activity | Mechanism | Effect |
|---|---|---|
| AhR Activation | Binds AhR and translocates to nucleus | Induces CYP1A1 and CYP1B1 expression |
| Carcinogenicity | Increased tumor incidence in animal studies | Skin papillomas; liver tumors |
| Endocrine Disruption | Alters hormone receptor signaling | Developmental abnormalities |
| Immunotoxicity | Thymic atrophy; altered immune response | Increased infection susceptibility |
Q & A
Q. What analytical techniques are recommended for detecting and quantifying HCDF in environmental samples?
HCDF analysis typically employs high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) due to its isomer-specific sensitivity. Isotope dilution using -labeled internal standards (e.g., -HCDF) is critical for correcting matrix effects and ensuring accuracy. Calibration standards prepared in nonane or toluene-nonane mixtures (e.g., 50 µg/mL) are used to establish quantification limits, which range from 0.08 pg/L to 160 pg/L depending on the congener .
Q. How does HCDF interact with the aryl hydrocarbon receptor (AhR) pathway compared to 2,3,7,8-TCDD?
HCDF exhibits potent AhR activation, with studies showing its induction of aryl hydrocarbon hydroxylase (AHH) activity in human lymphoblastoid cells at levels comparable to TCDD. However, interspecies differences exist: murine models often show lower sensitivity, necessitating careful selection of in vitro systems (e.g., human HepG2 cells) for toxicity studies .
Q. What are the primary environmental sources and pathways of HCDF contamination?
HCDF is a byproduct of incomplete combustion (e.g., waste incineration) and industrial processes involving chlorinated compounds. It accumulates in sediments and biota due to its lipophilicity (). Monitoring programs prioritize sediment cores and lipid-rich tissues (e.g., fish liver) for long-term exposure assessment .
Q. What solvent systems are optimal for preparing HCDF standards in analytical workflows?
Nonane or 10% toluene-nonane mixtures are preferred for HCDF standard solutions (e.g., 50 µg/mL) due to their low volatility and compatibility with HRGC. Stability tests under refrigeration (-20°C) are recommended to prevent degradation over storage periods .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported CAS registry numbers for HCDF isomers?
CAS number conflicts (e.g., 69698-60-8 vs. 79060-60-9 for 1,2,3,4,6,7-HCDF) arise from isomer misidentification. Cross-referencing EPA systematic names (e.g., "Dibenzofuran, 1,2,3,4,6,7-hexachloro-") and confirming structures via HRMS fragmentation patterns are essential. Regulatory databases (e.g., EPA Substance Registry Services) should be prioritized over vendor catalogs .
Q. What experimental designs are optimal for assessing isomer-specific toxicity of HCDF?
Isomer-specific activity can be evaluated using AhR reporter gene assays (e.g., luciferase-based CALUX) paired with congener-selective HRGC/HRMS. For example, 1,2,3,4,6,7-HCDF shows higher induction potency than 2,3,4,6,7,8-HCDF in human cells, requiring strict congener separation during sample cleanup .
Q. How can interspecies differences in HCDF toxicokinetics be addressed in risk assessment models?
Physiologically based pharmacokinetic (PBPK) models should incorporate species-specific AhR binding affinities and metabolic rates. For instance, HCDF's higher AHH induction in human cells compared to mice suggests conservative extrapolation factors are needed for rodent-to-human risk predictions .
Q. What quality control measures are critical for HCDF quantification in complex matrices like sediments?
Matrix-matched calibration and surrogate recovery standards (e.g., -labeled HCDF) must be included to correct for ion suppression in HRMS. Reporting limits should account for background contamination, as sediment samples often show HCDF concentrations in the ng/kg range (e.g., 7.2–20.3 ng/kg) .
Q. How do congener-specific structural differences impact HCDF's environmental persistence?
Chlorination patterns influence half-lives: lateral substitutions (e.g., 2,3,7,8-positions) increase resistance to microbial degradation. Computational modeling (e.g., QSAR) can predict bioaccumulation factors (BAFs) by correlating substitution patterns with values .
Q. What statistical approaches are suitable for analyzing HCDF congener data in epidemiological studies?
Multivariate regression models should adjust for congener co-exposure (e.g., using principal component analysis) and lipid-adjusted concentrations. Detection limits (e.g., 0.0677–0.329 pg/g in serum) require robust handling of left-censored data via maximum likelihood estimation .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
